2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
This compound is a piperazine-based ethanone derivative featuring a 2,4-dichlorophenoxy group and a 1-phenyl-1H-tetrazole-5-ylmethyl substituent.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O2/c21-15-6-7-18(17(22)12-15)30-14-20(29)27-10-8-26(9-11-27)13-19-23-24-25-28(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYABFYZYJKHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.
Formation of 2,4-dichlorophenoxyacetyl chloride: This intermediate is prepared by reacting 2,4-dichlorophenoxyacetic acid with thionyl chloride.
Synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: This involves the reaction of piperazine with 1-phenyl-1H-tetrazole-5-carbaldehyde.
Final coupling reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetyl chloride with 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tetrazole ring and piperazine moiety are key functional groups that contribute to its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of 2,4-dichlorophenoxy and tetrazole-piperazine groups. Below is a comparison with structurally related derivatives:
Key Observations :
- Heterocyclic Moieties : Replacing the tetrazole-thio group (as in 7d) with a tetrazole-methyl linker (target compound) could reduce metabolic instability while retaining π-π stacking interactions critical for target binding .
- Piperazine Modifications : The absence of a sulfonyl group (common in analogs like 7d–7k) may alter electronic effects and hydrogen-bonding capacity, influencing receptor affinity .
Physicochemical and Spectroscopic Data
- Melting Point : Expected to fall within 130–170°C, similar to analogs with rigid substituents (e.g., 7d: 157–159°C; 7f: 165–167°C) .
- NMR/IR Signatures: The 2,4-dichlorophenoxy group would show aromatic proton signals near δ 7.4–7.8 ppm (cf. δ 7.6–7.8 for dichlorophenyl in ), while the tetrazole-methyl group would exhibit characteristic C–H stretching (~2900 cm⁻¹) .
Critical Research Needs :
- Full spectroscopic characterization (NMR, HRMS).
- In-depth biological screening (e.g., kinase inhibition assays).
- Solubility and stability profiling to assess drug-likeness.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via multi-step reactions involving nucleophilic substitutions and coupling. For example:
- Step 1 : React 2,4-dichlorophenol with a chloroacetyl chloride derivative under basic conditions to form the ethanone backbone.
- Step 2 : Introduce the piperazine moiety via a coupling reaction using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
- Step 3 : Tetrazole-phenyl group incorporation via Suzuki-Miyaura cross-coupling or nucleophilic displacement, monitored by TLC and purified via column chromatography . Key Conditions: Temperature control (0–80°C), inert atmosphere (N₂/Ar), and catalysts (e.g., Pd(PPh₃)₄) for coupling .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with shifts for dichlorophenoxy (δ 6.8–7.3 ppm) and tetrazole (δ 8.1–8.5 ppm) groups .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 487.08) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and packing motifs .
Q. What preliminary biological activities have been reported?
Pyrazoline and tetrazole analogs exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and C. albicans in agar dilution assays .
- Antioxidant potential : DPPH radical scavenging (IC₅₀ ~25 µM) .
- Cytotoxicity : Moderate activity (IC₅₀ 10–50 µM) in MTT assays against HeLa cells .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to improve coupling efficiency .
- Solvent Optimization : Compare DMF, THF, and dichloromethane for intermediate stability .
- Purification : Use preparative HPLC for challenging separations or recrystallization in ethanol/water mixtures (yield improvement from 45% to 68%) .
- Reaction Monitoring : Real-time FTIR to track carbonyl intermediates and adjust stoichiometry .
Q. How to resolve contradictions between spectral data and expected structures?
- Multi-Technique Cross-Validation : Compare NMR (solution state) with X-ray data (solid state) to confirm conformation .
- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian 16) and match with experimental data .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in MS/MS fragmentation .
Q. What computational methods predict its pharmacological potential?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity for targets like COX-2 (docking score ≤−8.5 kcal/mol) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
- ADMET Prediction : SwissADME or pkCSM to evaluate metabolic stability (e.g., CYP2D6 inhibition risk) .
Q. How to design structure-activity relationship (SAR) studies?
- Scaffold Modifications : Replace dichlorophenoxy with trifluoromethyl or methoxy groups to assess electronic effects .
- Substituent Screening : Test tetrazole analogs (e.g., 5-nitro vs. 5-methyl) in bacterial growth inhibition assays .
- Pharmacophore Mapping : Identify critical motifs (e.g., tetrazole N2 for H-bonding) via 3D alignment of active/inactive analogs .
Data Contradiction Analysis
Conflicting solubility data in polar vs. nonpolar solvents
- Hypothesis : Solvate formation or polymorphic variations.
- Methodology :
Perform DSC/TGA to detect polymorphs .
Compare solubility in DMSO (polar aprotic) vs. ethyl acetate (nonpolar) via shake-flask method .
Use molecular dynamics simulations (GROMACS) to model solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
